molecular formula C48H90NO8P B1263339 [(2R)-3-icosanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

[(2R)-3-icosanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B1263339
M. Wt: 840.2 g/mol
InChI Key: REABNEVSLLNWCN-NEUZZYPFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound [(2R)-3-icosanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a type of phosphatidylcholine, a class of phospholipids that are a major component of biological membranes. This specific compound consists of a saturated fatty acid chain with 20 carbon atoms (20:0) and a polyunsaturated fatty acid chain with 20 carbon atoms and three cis double bonds at positions 11, 14, and 17 (20:3(11Z,14Z,17Z)).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-3-icosanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of glycerophosphocholine with the respective fatty acids. The reaction is usually carried out in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete esterification.

Industrial Production Methods

Industrial production of phosphatidylcholines, including this compound, often involves the extraction of lecithin from natural sources such as egg yolk or soybeans. The lecithin is then subjected to enzymatic hydrolysis to yield the desired phosphatidylcholine species. This process is followed by purification steps such as chromatography to isolate the specific compound.

Chemical Reactions Analysis

Types of Reactions

[(2R)-3-icosanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:

    Oxidation: The polyunsaturated fatty acid chain is susceptible to oxidation, leading to the formation of hydroperoxides and other oxidative products.

    Hydrolysis: The ester bonds in the phosphatidylcholine can be hydrolyzed by phospholipases, resulting in the formation of lysophosphatidylcholine and free fatty acids.

    Substitution: The choline head group can be substituted with other polar groups through chemical or enzymatic reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. The reaction is often catalyzed by transition metals such as iron or copper.

    Hydrolysis: Phospholipases such as phospholipase A2 are commonly used to hydrolyze the ester bonds.

    Substitution: Substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Hydroperoxides, aldehydes, and ketones.

    Hydrolysis: Lysophosphatidylcholine and free fatty acids.

    Substitution: Modified phosphatidylcholines with different head groups.

Scientific Research Applications

[(2R)-3-icosanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of phospholipids in membranes and their interactions with other molecules.

    Biology: Investigated for its role in cell membrane structure and function, as well as its involvement in signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including its anti-inflammatory and antioxidant properties.

    Industry: Utilized in the formulation of liposomes for drug delivery and as an emulsifier in food and cosmetic products.

Mechanism of Action

The mechanism of action of [(2R)-3-icosanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. The polyunsaturated fatty acid chain can undergo oxidation, generating signaling molecules that modulate various cellular processes. Additionally, the choline head group can participate in signaling pathways by acting as a precursor for the synthesis of other bioactive molecules.

Comparison with Similar Compounds

Similar Compounds

    PC(200/204(8Z,11Z,14Z,17Z)): Contains a polyunsaturated fatty acid chain with four cis double bonds.

    PC(200/205(5Z,8Z,11Z,14Z,17Z)): Contains a polyunsaturated fatty acid chain with five cis double bonds.

    PC(200/181(9Z)): Contains a monounsaturated fatty acid chain with one cis double bond.

Uniqueness

[(2R)-3-icosanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific combination of a saturated fatty acid chain and a polyunsaturated fatty acid chain with three cis double bonds. This unique structure imparts distinct physical and chemical properties, influencing its behavior in biological membranes and its interactions with other molecules.

Properties

Molecular Formula

C48H90NO8P

Molecular Weight

840.2 g/mol

IUPAC Name

[(2R)-3-icosanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C48H90NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-47(50)54-44-46(45-56-58(52,53)55-43-42-49(3,4)5)57-48(51)41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h9,11,15,17,21,23,46H,6-8,10,12-14,16,18-20,22,24-45H2,1-5H3/b11-9-,17-15-,23-21-/t46-/m1/s1

InChI Key

REABNEVSLLNWCN-NEUZZYPFSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC/C=C\C/C=C\C/C=C\CC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC=CCC=CCC=CCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2R)-3-icosanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
[(2R)-3-icosanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 3
[(2R)-3-icosanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 4
Reactant of Route 4
[(2R)-3-icosanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 5
Reactant of Route 5
[(2R)-3-icosanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 6
Reactant of Route 6
[(2R)-3-icosanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

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